molecular formula C7H3BrClFO B7967046 5-Bromo-2-chloro-4-fluorobenzaldehyde

5-Bromo-2-chloro-4-fluorobenzaldehyde

Cat. No.: B7967046
M. Wt: 237.45 g/mol
InChI Key: BYQYKULUMHCIEE-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-fluorobenzaldehyde: is a halogen-substituted benzaldehyde with the molecular formula C7H3BrClFO . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with an aldehyde functional group. It is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and material science .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-2-chloro-4-fluorobenzaldehyde is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds and pharmaceuticals .

Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of drugs and bioactive molecules. It is used in the development of compounds with potential therapeutic effects .

Industry: The compound is employed in the production of agrochemicals, dyes, and materials with specific properties. It is also used in the synthesis of ligands for metal coordination chemistry .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-fluorobenzaldehyde depends on its application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. The halogen atoms can participate in substitution reactions, making the compound versatile in forming various derivatives .

Comparison with Similar Compounds

  • 2-Chloro-4-bromo-5-fluorobenzaldehyde
  • 2-Bromo-5-chlorobenzaldehyde
  • 2-Chloro-4-fluorobenzaldehyde

Comparison: 5-Bromo-2-chloro-4-fluorobenzaldehyde is unique due to the specific arrangement of halogen atoms and the aldehyde group on the benzene ring. This unique structure imparts distinct reactivity and properties compared to its analogs. For instance, the presence of fluorine can influence the compound’s electronic properties and reactivity, making it suitable for specific synthetic applications .

Properties

IUPAC Name

5-bromo-2-chloro-4-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-5-1-4(3-11)6(9)2-7(5)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQYKULUMHCIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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